

spectroscopic comparison of 1-Bromo-4-butoxy-2,3-difluorobenzene analogs

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Compound of Interest

Compound Name:	1-Bromo-4-butoxy-2,3-difluorobenzene
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A Spectroscopic Comparison of **1-Bromo-4-butoxy-2,3-difluorobenzene** Analogs

This guide provides a comparative analysis of the spectroscopic properties of **1-Bromo-4-butoxy-2,3-difluorobenzene** and its analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for **1-Bromo-4-butoxy-2,3-difluorobenzene** and its analogs with varying alkoxy chain lengths. These analogs provide insight into the electronic and structural effects of the substituents on the benzene ring.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
1-Bromo-4-methoxy-2,3-difluorobenzene	3.92 (s, 3H, OCH_3), 6.85 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H)
1-Bromo-4-ethoxy-2,3-difluorobenzene[1]	1.45 (t, $J=7.0$ Hz, 3H, CH_3), 4.10 (q, $J=7.0$ Hz, 2H, OCH_2), 6.80 (m, 1H, Ar-H), 7.10 (m, 1H, Ar-H)
1-Bromo-4-propoxy-2,3-difluorobenzene	1.05 (t, $J=7.4$ Hz, 3H, CH_3), 1.85 (sext, $J=7.4$ Hz, 2H, CH_2), 3.98 (t, $J=6.5$ Hz, 2H, OCH_2), 6.82 (m, 1H, Ar-H), 7.12 (m, 1H, Ar-H)
1-Bromo-4-butoxy-2,3-difluorobenzene	0.98 (t, $J=7.4$ Hz, 3H, CH_3), 1.50 (sext, $J=7.4$ Hz, 2H, CH_2), 1.78 (quint, $J=6.9$ Hz, 2H, CH_2), 4.02 (t, $J=6.5$ Hz, 2H, OCH_2), 6.83 (m, 1H, Ar-H), 7.13 (m, 1H, Ar-H)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)
1-Bromo-4-methoxy-2,3-difluorobenzene	56.5 (OCH ₃), 110.2 (d, J =18.0 Hz), 115.8 (d, J =3.5 Hz), 125.0 (dd, J =4.0, 1.5 Hz), 142.1 (dd, J =245.0, 14.0 Hz), 149.5 (dd, J =250.0, 13.0 Hz), 151.2 (d, J =10.0 Hz)
1-Bromo-4-ethoxy-2,3-difluorobenzene	14.7 (CH ₃), 65.2 (OCH ₂), 110.5 (d, J =17.8 Hz), 116.5 (d, J =3.6 Hz), 125.3 (dd, J =4.1, 1.6 Hz), 142.3 (dd, J =245.5, 14.2 Hz), 149.7 (dd, J =250.3, 13.1 Hz), 150.4 (d, J =9.8 Hz)
1-Bromo-4-propoxy-2,3-difluorobenzene	10.5 (CH ₃), 22.6 (CH ₂), 71.0 (OCH ₂), 110.6 (d, J =17.7 Hz), 116.7 (d, J =3.6 Hz), 125.4 (dd, J =4.1, 1.6 Hz), 142.4 (dd, J =245.6, 14.3 Hz), 149.8 (dd, J =250.4, 13.2 Hz), 150.6 (d, J =9.7 Hz)
1-Bromo-4-butoxy-2,3-difluorobenzene	13.9 (CH ₃), 19.3 (CH ₂), 31.2 (CH ₂), 69.1 (OCH ₂), 110.7 (d, J =17.7 Hz), 116.8 (d, J =3.6 Hz), 125.5 (dd, J =4.1, 1.6 Hz), 142.5 (dd, J =245.7, 14.3 Hz), 149.9 (dd, J =250.5, 13.2 Hz), 150.7 (d, J =9.7 Hz)

Table 3: ^{19}F NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)
1-Bromo-2,3-difluorobenzene[2]	-130.9 (m), -134.8 (m)
1-Bromo-4-methoxy-2,3-difluorobenzene	-138.5 (m), -155.2 (m)
1-Bromo-4-ethoxy-2,3-difluorobenzene	-138.7 (m), -155.4 (m)
1-Bromo-4-propoxy-2,3-difluorobenzene	-138.8 (m), -155.5 (m)
1-Bromo-4-butoxy-2,3-difluorobenzene	-138.9 (m), -155.6 (m)

Table 4: IR Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)
1-Bromo-2,3-difluorobenzene[3]	3080 (Ar-H stretch), 1580, 1470 (C=C stretch), 1250 (C-F stretch), 780 (C-Br stretch)
1-Bromo-4-alkoxy-2,3-difluorobenzenes	~2960-2850 (C-H stretch, alkyl), ~1600, 1500 (C=C stretch), ~1270 (C-F stretch), ~1230 (Ar-O stretch), ~1050 (C-O stretch), ~780 (C-Br stretch)

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	[M] ⁺ (m/z)	Key Fragments (m/z)
1-Bromo-2,3-difluorobenzene[2]	C ₆ H ₃ BrF ₂	192/194	113 [M-Br] ⁺
1-Bromo-4-methoxy-2,3-difluorobenzene[4]	C ₇ H ₅ BrF ₂ O	222/224	207/209 [M-CH ₃] ⁺ , 113 [M-Br-OCH ₃] ⁺
1-Bromo-4-ethoxy-2,3-difluorobenzene	C ₈ H ₇ BrF ₂ O	236/238	207/209 [M-C ₂ H ₅] ⁺ , 113 [M-Br-OC ₂ H ₅] ⁺
1-Bromo-4-propoxy-2,3-difluorobenzene	C ₉ H ₉ BrF ₂ O	250/252	207/209 [M-C ₃ H ₇] ⁺ , 113 [M-Br-OC ₃ H ₇] ⁺
1-Bromo-4-butoxy-2,3-difluorobenzene	C ₁₀ H ₁₁ BrF ₂ O	264/266	207/209 [M-C ₄ H ₉] ⁺ , 113 [M-Br-OC ₄ H ₉] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Samples for NMR analysis should be prepared by dissolving 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl_3).^{[5][6]} It is crucial to ensure the sample is free of solid particles to avoid distortion of the magnetic field, which can be achieved by filtering the solution through a small plug of glass wool into the NMR tube.

- **Instrumentation:** Spectra are typically recorded on a 400 or 500 MHz spectrometer.^[7]
- **Data Acquisition:**
 - ^1H NMR: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
 - ^{13}C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
 - ^{19}F NMR: Spectra are acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard such as CFCl_3 (0.00 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).^[8] Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra.^[9]
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . The data is presented as a plot of transmittance versus wavenumber (cm^{-1}). Key functional group absorptions are identified in the 4000-1300 cm^{-1} region, while the region below 1300 cm^{-1} is often referred to as the fingerprint region and is unique for each compound.^{[9][10]}

Mass Spectrometry (MS)

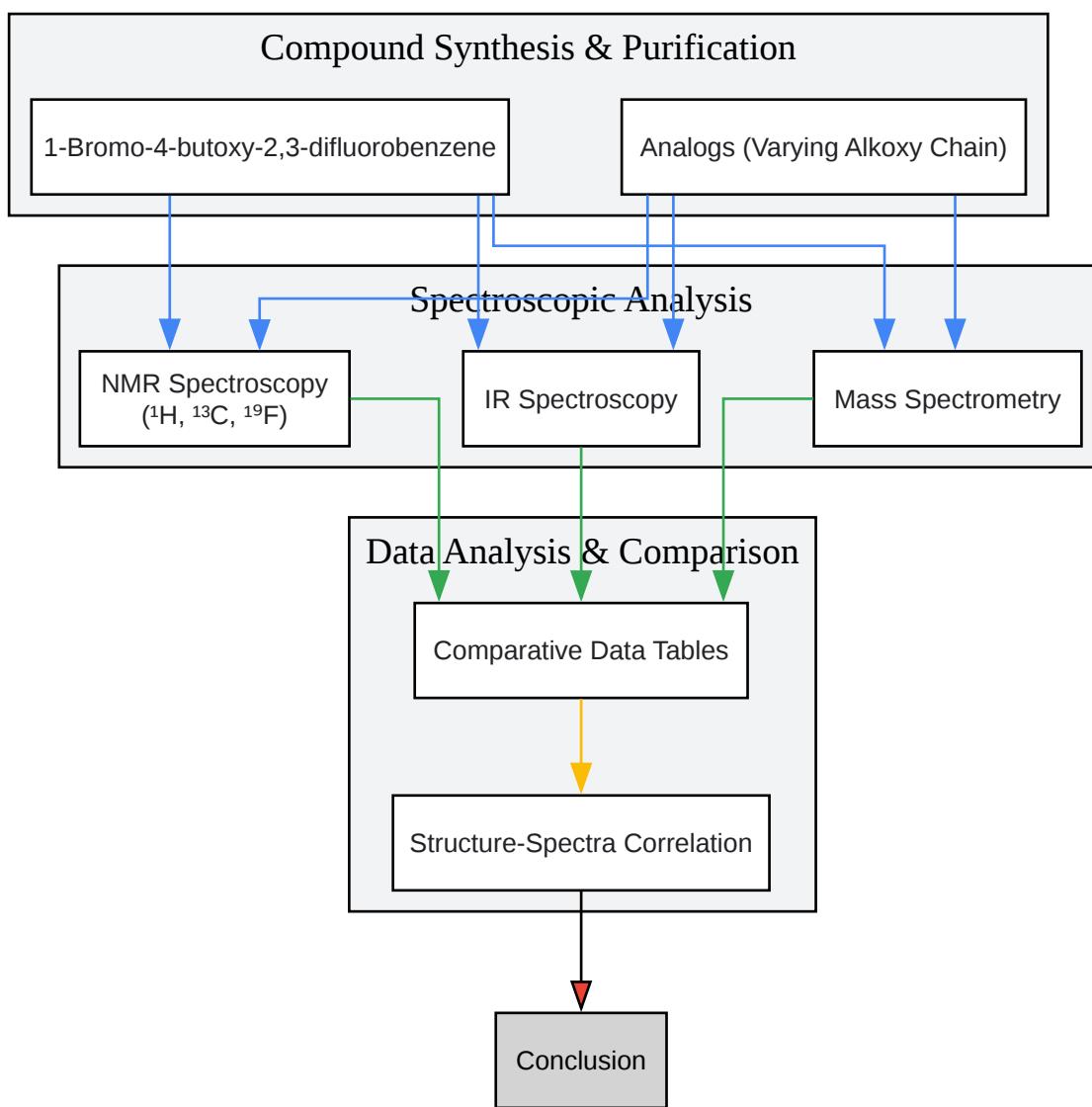
- **Sample Introduction:** Samples can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Electron Impact (EI) is a common ionization technique for these types of molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.[11]

- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ($[M]^+$) provides the molecular weight of the compound, and the fragmentation pattern gives information about its structure. The isotopic pattern for bromine (^{19}Br and ^{81}Br in approximately a 1:1 ratio) results in characteristic M and M+2 peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the **1-Bromo-4-butoxy-2,3-difluorobenzene** analogs.



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Caption: Workflow for the spectroscopic comparison of analogs.

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